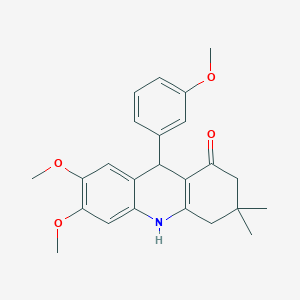

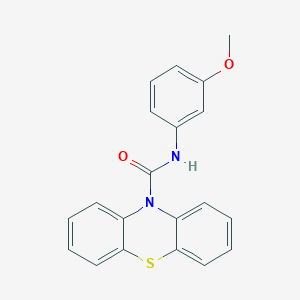

![molecular formula C14H20N6S B5523128 N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is part of a broader class of chemicals that exhibit diverse biological and chemical properties, making them subjects of interest in various scientific studies. Research efforts have been directed towards understanding their synthesis, structural characteristics, and reactivity to explore their potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds involves reactions that can produce pyrazolo[3,4-d]thiazoles as a significant product or intermediate. For instance, the reaction of Appel salt with 1H-pyrazol-5-amines leads to the formation of pyrazolo[3,4-d]thiazoles among other products, showcasing a method that could be adapted or is reflective of the synthesis approach for the compound (Koyioni et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using techniques such as single-crystal X-ray crystallography, which provides detailed insights into their three-dimensional arrangement and bonding patterns. This structural information is crucial for understanding the chemical reactivity and potential interactions of the compound (Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by their molecular structure. For example, the presence of certain functional groups can dictate their participation in specific chemical reactions, such as cycloadditions or nucleophilic substitutions, which are essential for creating more complex molecules or for modifications aimed at enhancing their biological activity (Bakulev et al., 2003).

Scientific Research Applications

Synthesis and Characterization

Synthesis of Key Intermediates : One study described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, showcasing the importance of such compounds in the development of antibiotics for veterinary use (Fleck et al., 2003).

Characterization and Bioactivity : Another study focused on the synthesis, characterization, and bioactivity of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the compound's potential in pharmaceutical applications (Titi et al., 2020).

Antimicrobial and Antitumor Activities

Antimicrobial Activity : Research on pyrazole derivatives synthesized from hydroxymethyl pyrazole derivatives showed significant biological activity against breast cancer and microbes, indicating the potential of these compounds in treating cancer and infections (El‐Mekabaty et al., 2017).

Anti-Infective and Cytotoxic Activities : A study on thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents revealed that some compounds induced significant apoptosis in tested cells, showing promise as cytotoxic and antibacterial agents (Bansal et al., 2020).

Chemical Synthesis and Structural Analysis

Efficient Synthesis of Heterocycles : The research highlights the efficient synthesis of functionalized indole-3-yl pyrazole derivatives, demonstrating the versatility of these compounds in creating pharmaceuticals of interest (El‐Mekabaty et al., 2017).

Structural Elucidation : Detailed structural elucidation of a new designer drug with a substituted pyrazole skeleton was performed using NMR and mass spectrometric techniques, showcasing the importance of structural analysis in the development of new pharmaceutical compounds (Girreser et al., 2016).

Mechanism of Action

properties

IUPAC Name |

1,3-dimethyl-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]pyrazolo[3,4-d][1,3]thiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6S/c1-9(2)7-20-8-15-5-11(20)6-16-14-17-13-12(21-14)10(3)18-19(13)4/h5,8-9H,6-7H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREICBXETDYGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1SC(=N2)NCC3=CN=CN3CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

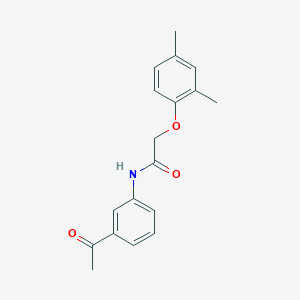

![4-[(5-propyl-3-thienyl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5523053.png)

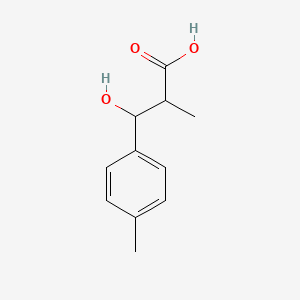

![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)

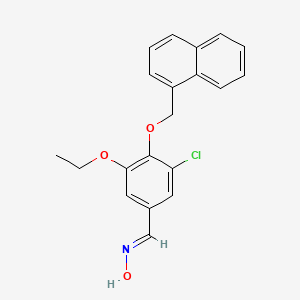

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

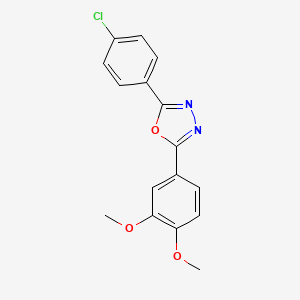

![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)